5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
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Description
Molecular Structure Analysis
ADPS, as a pyrimidine derivative, is part of a class of compounds known as aromatic heterocyclic compounds . These compounds contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of ADPS is not detailed in the available resources.Scientific Research Applications
Pyrimidine Derivatives in Drug Development
Pyrimidine derivatives are crucial in the development of antifolate drugs and the study of their interactions with biological molecules. The research on R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions has shown that pyrimethamine, a known antifolate drug, forms hydrogen-bonded bimolecular ring motifs with sulfonate groups, mimicking carboxylate anion's mode of association. This property is essential for understanding drug interactions at the molecular level and designing new therapeutic agents with improved efficacy and specificity (Balasubramani, Muthiah, & Lynch, 2007).
Molecular Recognition and Binding
The potentiometric, electrochemical, and fluorescence study of the coordination properties of Eu(III) with nucleobases and PIPES highlights the importance of pyrimidine derivatives in understanding molecular recognition processes. This study provides insights into how these compounds can form complex structures with metals and nucleobases, which is vital for the development of diagnostic and therapeutic tools in biochemistry and molecular biology (Azab, Al-Deyab, Anwar, & Kamel, 2011).
Enzyme Inhibition Studies
Research on 5-(1-Adamantyl) pyrimidines as inhibitors of folate metabolism demonstrates the role of pyrimidine derivatives in inhibiting dihydrofolate reductases, a key enzyme in the folate metabolism pathway. This inhibition is crucial for understanding the mechanism of action of various drugs and for designing new inhibitors to treat diseases such as cancer (Ho, Hakala, & Zakrzewski, 1972).
Synthesis and Chemical Analysis
The synthesis and biological activity of 8-oxadihydropteridines paper illustrates the chemical synthesis of pyrimidine derivatives and their potential as antifolates. This research is fundamental in the chemical analysis and synthesis of new compounds with potential applications in medicine and pharmacology (Lin, Holmes, Dunn, & Skinner, 1979).
Structural and Crystallographic Studies
Studies on the design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids provide valuable information on the crystal structures of pyrimidine derivatives. These findings are essential for understanding the physical and chemical properties of these compounds, which can be applied in the design of materials and drugs with specific molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
properties
IUPAC Name |
5-amino-2,4-dioxo-1H-pyrimidine-6-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O5S/c5-1-2(8)6-4(9)7-3(1)13(10,11)12/h5H2,(H,10,11,12)(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUWLQOOBWAQPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219786 |
Source
|
Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |
CAS RN |
6953-45-3 |
Source
|
Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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